2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzyl group and an amino-methylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various thienopyrimidine derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antitumor activities.
Medicine: It has potential therapeutic applications in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused pyrimidine ring and are known for their kinase inhibitory activities.
Uniqueness
2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. The presence of the benzyl group and the amino-methylpropyl side chain enhances its interaction with molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H19N3OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)14(18)15-19-16-13(8-9-22-16)17(21)20(15)10-12-6-4-3-5-7-12/h3-9,11,14H,10,18H2,1-2H3 |
InChI Key |
FFRFKIPUVPQMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3)N |
Origin of Product |
United States |
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